![molecular formula C7H13NO2S B6603703 spiro[3.3]heptane-2-sulfonamide CAS No. 2172088-37-6](/img/structure/B6603703.png)
spiro[3.3]heptane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[3.3]heptane-2-sulfonamide (also known as spiro-2-amino-3-methyl-4-oxo-butanoic acid or spiro-2-amino-3-methyl-4-oxo-butanoic acid sulfonamide) is an organic compound that has recently been the subject of intense scientific research due to its potential applications in a variety of areas. It is a sulfonamide derivative of the spiro-2-amino-3-methyl-4-oxo-butanoic acid molecule, which is structurally composed of two rings connected by a single carbon atom. Due to its unique structure, it has been found to possess a variety of properties that make it a promising candidate for use in a number of applications.
科学研究应用
Spiro[3.3]heptane-2-sulfonamide has been the subject of intense scientific research due to its potential applications in a variety of areas. For example, it has been studied for its potential use as an antimicrobial agent, due to its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use as an antioxidant, due to its ability to scavenge free radicals. Finally, it has been studied for its potential use as a neuroprotective agent, due to its ability to protect neurons from oxidative stress.
作用机制
The exact mechanism of action of spiro[3.3]heptane-2-sulfonamide is not yet fully understood, however, it is believed to act in a variety of ways. For example, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, it is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes. Furthermore, it is thought to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. Finally, it is thought to act as a neuroprotective agent by protecting neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of spiro[3.3]heptane-2-sulfonamide have been studied in a variety of systems. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, it has been found to inhibit the production of pro-inflammatory leukotrienes, such as LTB4, in vitro. Furthermore, it has been found to scavenge free radicals, such as superoxide anions, in vitro. Finally, it has been found to protect neurons from oxidative stress, both in vitro and in vivo.
实验室实验的优点和局限性
The main advantage of using spiro[3.3]heptane-2-sulfonamide in laboratory experiments is its ability to inhibit the production of pro-inflammatory cytokines and leukotrienes, as well as its ability to scavenge free radicals and protect neurons from oxidative stress. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using spiro[3.3]heptane-2-sulfonamide in laboratory experiments. For example, because it is a relatively new compound, there is still a lot that is not known about its exact mechanism of action. Additionally, it is not yet known whether it has any adverse effects in humans or animals.
未来方向
There are a variety of potential future directions for research on spiro[3.3]heptane-2-sulfonamide. For example, further research could be conducted to better understand its exact mechanism of action. Additionally, further research could be conducted to determine its potential therapeutic applications in humans and animals. Furthermore, further research could be conducted to determine its potential interactions with other compounds or drugs. Finally, further research could be conducted to determine its potential adverse effects in humans and animals.
合成方法
Spiro[3.3]heptane-2-sulfonamide can be synthesized through a variety of methods. One method involves the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with chlorosulfonic acid to form a sulfonamide derivative. Another method involves the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with sulfuric acid and sodium hydroxide to form a sulfonamide derivative. Additionally, spiro[3.3]heptane-2-sulfonamide can be synthesized through the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with thionyl chloride and sodium hydroxide.
属性
IUPAC Name |
spiro[3.3]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJJMLKSJBSQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

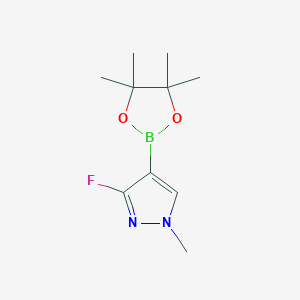
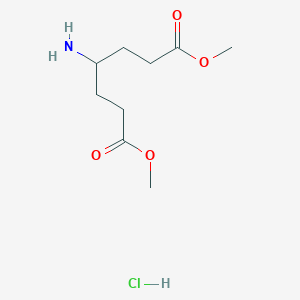
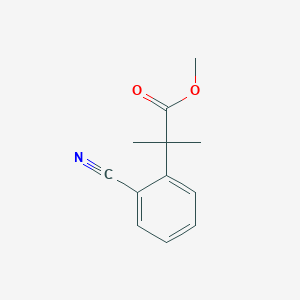
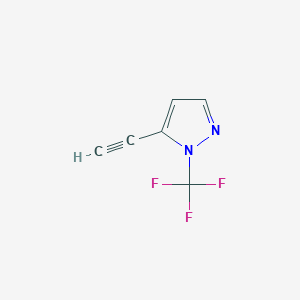
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)
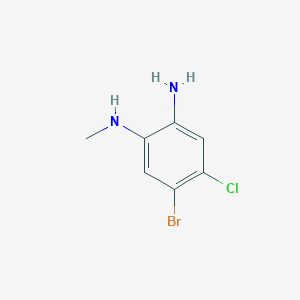
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
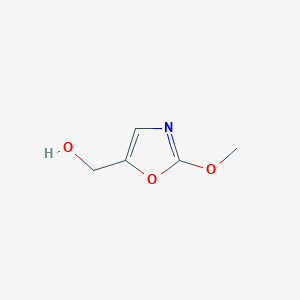

![(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid](/img/structure/B6603697.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)
![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)